

# The Function of S107 in Cardiomyocytes: A Technical Guide

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## Compound of Interest

Compound Name: S107

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## Abstract

**S107** is a small molecule belonging to the "Rycal" class of drugs, which are designed to stabilize the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. In pathological cardiac conditions, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak contributes to cardiac arrhythmias, contractile dysfunction, and the progression of heart failure. **S107** exerts its therapeutic effect by enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to the RyR2 channel. This action restores normal channel function, reduces diastolic calcium leak, and improves cardiomyocyte contractility. This technical guide provides an in-depth overview of the function of **S107** in cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

## Core Mechanism of Action

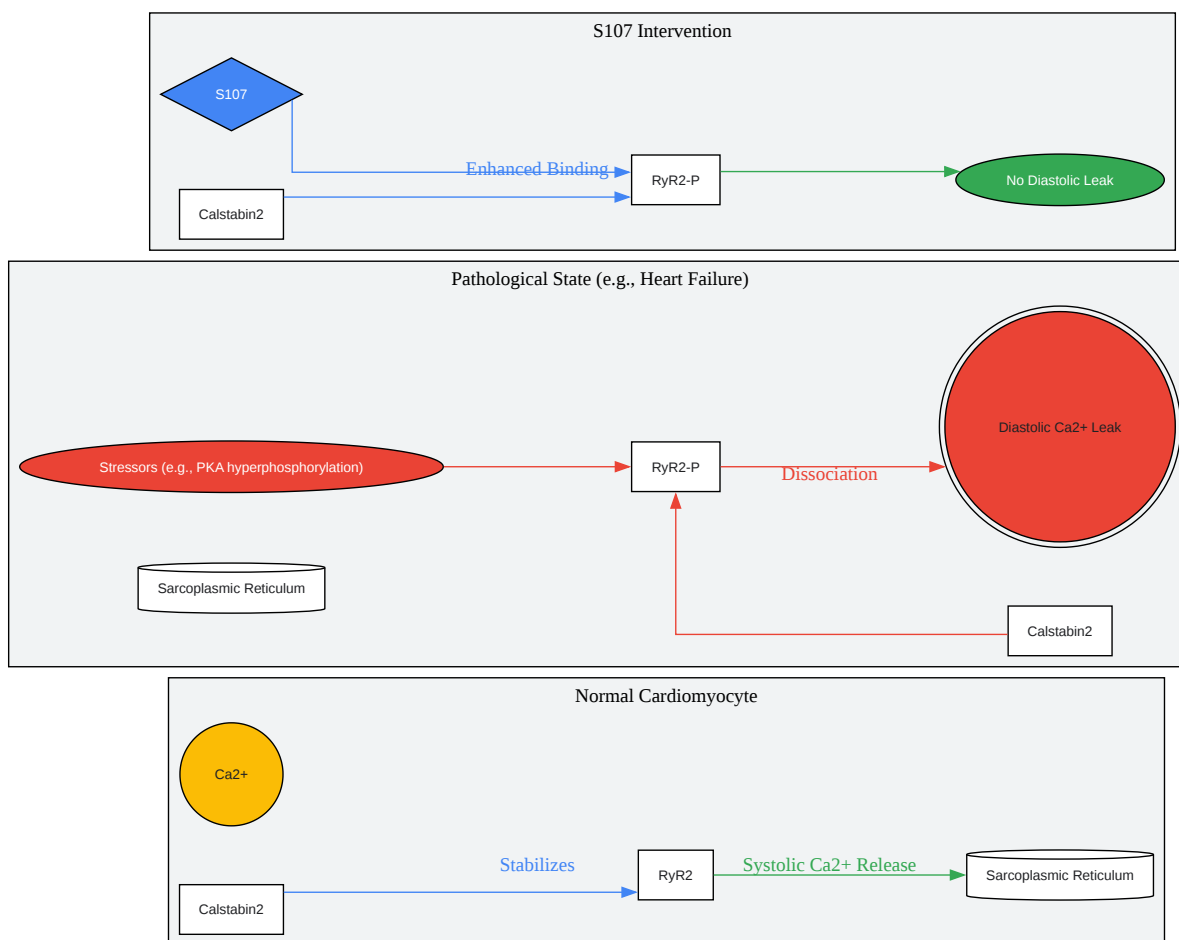
The primary function of **S107** in cardiomyocytes is the stabilization of the ryanodine receptor 2 (RyR2) channel. RyR2 is a large tetrameric channel located on the membrane of the sarcoplasmic reticulum, responsible for releasing stored calcium to initiate muscle contraction in a process known as calcium-induced calcium release (CICR).<sup>[1][2]</sup>

Under normal physiological conditions, the RyR2 channel is stabilized by its association with the protein calstabin2.[3][4] However, in various cardiac pathologies such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), post-translational modifications like hyperphosphorylation and oxidation of RyR2 lead to the dissociation of calstabin2.[1][3][4] This destabilization results in a "leaky" channel that allows for the inappropriate release of calcium during diastole.[1][4]

**S107** is a 1,4-benzothiazepine derivative that specifically enhances the binding affinity of calstabin2 to the RyR2 channel, particularly to the closed state of the channel.[4][5] By promoting the re-association of calstabin2 with RyR2, **S107** effectively "fixes" the diastolic calcium leak, thereby restoring normal intracellular calcium handling and improving cardiomyocyte function.[5][6]

## Signaling Pathway of S107 Action

The signaling pathway illustrating the mechanism of **S107** in cardiomyocytes is depicted below. In a pathological state, stressors lead to the hyperphosphorylation of RyR2 and the subsequent dissociation of calstabin2, resulting in a diastolic Ca<sup>2+</sup> leak. **S107** intervenes by promoting the re-binding of calstabin2 to RyR2, thus stabilizing the channel and preventing the pathological leak.



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**Figure 1: S107 signaling pathway in cardiomyocytes.**

## Quantitative Data Summary

The following tables summarize the quantitative effects of **S107** on various parameters in cardiomyocytes and in vivo models as reported in the literature.

Parameter	Model	Treatment	Result	Reference
Ejection Fraction	COVID-19 infected hamsters	In vivo S107 treatment	0.73-fold decrease in infected vs. control; S107 significantly improved cardiac function (P=0.02)	[7]
Intracellular Ca <sup>2+</sup> Level	Isolated cardiomyocytes from 6-month-old Rbm20 KO rats	S107 treatment	Restored elevated intracellular Ca <sup>2+</sup> to normal levels	[3][8]
Cardiomyocyte Contractility	Isolated cardiomyocytes from 6-month-old Rbm20 KO rats	S107 treatment	Ameliorated contractile properties	[3][8]
RyR2 Single Channel Open Probability (Po)	Brain RyR2 channels from Ryr2RS/WT mice after stress	1 week of S107 treatment	Normalized the increased Po observed after stress	[9]
Calstabin2 Binding to RyR2	Cardiomyocytes from calstabin-2+/- mice with isoproterenol stimulation	Pretreatment with 1 $\mu$ M JTV519 (a related compound)	Prevented calstabin-2 release from RyR2	[10]
Ca <sup>2+</sup> Spark Frequency	Saponin-permeabilized ventricular cardiomyocytes from WT mice	10 $\mu$ M S107	No significant influence (P = 0.14)	[11]

SR Ca <sup>2+</sup> Leak	HEK293 cells expressing RyR2 and FKBP12.6	S107 treatment	Further reduced Ca <sup>2+</sup> leak significantly in the presence of FKBP12.6	[12]
Amount of Ca <sup>2+</sup> Released by RyR2	HEK293 cells expressing RyR2	FKBP12.6 and S107	Significantly reduced from 85.54% to 72.66%	[12]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of **S107** in cardiomyocytes.

### Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable cardiomyocytes from adult rats, a crucial first step for in vitro studies.

Materials:

- Langendorff perfusion system
- Krebs-Henseleit bicarbonate buffer (Ca<sup>2+</sup>-free and with Ca<sup>2+</sup>)
- Collagenase type II
- 0.05% Trypsin-EDTA solution
- Bovine Serum Albumin (BSA)
- Stop Buffer (Ca<sup>2+</sup> KHB with BSA and Blebbistatin)
- Culture medium (e.g., M199)

Procedure:

- Anesthetize the rat and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with  $\text{Ca}^{2+}$ -free Krebs-Henseleit buffer to wash out the blood.
- Switch to perfusion with a buffer containing collagenase and trypsin-EDTA to digest the extracellular matrix.
- After digestion, remove the atria and mince the ventricular tissue in the enzyme solution.
- Gently triturate the tissue to release individual cardiomyocytes.
- Filter the cell suspension to remove undigested tissue.
- Gradually reintroduce  $\text{Ca}^{2+}$  to the cell suspension to prevent calcium paradox.
- Purify the cardiomyocytes by low-speed centrifugation, allowing the viable, rod-shaped cells to pellet.
- Resuspend the cardiomyocytes in culture medium for subsequent experiments.

Reference Protocols:[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#)

## Measurement of Intracellular Calcium

This protocol details the measurement of intracellular  $\text{Ca}^{2+}$  transients and sparks using fluorescent indicators.

Materials:

- Isolated cardiomyocytes
- Fluorescent  $\text{Ca}^{2+}$  indicators (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
- Pluronic F-127
- Tyrode's solution or HEPES-buffered solution

- Confocal microscope with line-scanning capabilities or a photometry system

#### Procedure for Ca<sup>2+</sup> Transients:

- Load isolated cardiomyocytes with a Ca<sup>2+</sup> indicator (e.g., 5  $\mu$ M Fura-2 AM) for 10-15 minutes at 37°C.
- Wash the cells to remove excess dye.
- Place the cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.
- Electrically stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz).
- Record the fluorescence intensity changes corresponding to the intracellular Ca<sup>2+</sup> transients.
- Analyze the amplitude, duration, and decay kinetics of the transients.

#### Procedure for Ca<sup>2+</sup> Sparks:

- Load cardiomyocytes with a high-affinity Ca<sup>2+</sup> indicator like Fluo-4 AM.
- After a period of electrical stimulation to load the SR with Ca<sup>2+</sup>, stop the stimulation.
- Acquire line-scan images along the longitudinal axis of the myocyte to detect spontaneous, localized Ca<sup>2+</sup> release events (sparks).
- Analyze the frequency, amplitude, and spatial and temporal properties of the Ca<sup>2+</sup> sparks.

Reference Protocols:[\[1\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Co-immunoprecipitation of RyR2 and Calstabin2

This protocol is used to assess the association between RyR2 and calstabin2.

#### Materials:

- Cardiac tissue or isolated cardiomyocyte lysates



- Lysis buffer (containing protease and phosphatase inhibitors)
- Anti-RyR2 antibody
- Protein A/G agarose beads
- Wash buffer
- SDS-PAGE gels and Western blotting reagents
- Anti-calstabin2 antibody
- Anti-phospho-RyR2 (e.g., pSer2808) antibody

#### Procedure:

- Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Incubate the lysate with an anti-RyR2 antibody to form an immune complex.
- Add protein A/G agarose beads to capture the immune complexes.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the immunoprecipitated proteins from the beads.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Probe the membrane with anti-calstabin2 and anti-phospho-RyR2 antibodies to assess the amount of calstabin2 associated with RyR2 and the phosphorylation status of RyR2.

Reference Protocols:[\[10\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Cardiomyocyte Contractility Assay

This protocol describes the measurement of cardiomyocyte shortening as an index of contractility.

#### Materials:

- Isolated cardiomyocytes
- IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system
- Perfusion chamber and solution (Tyrode's)
- Field stimulator

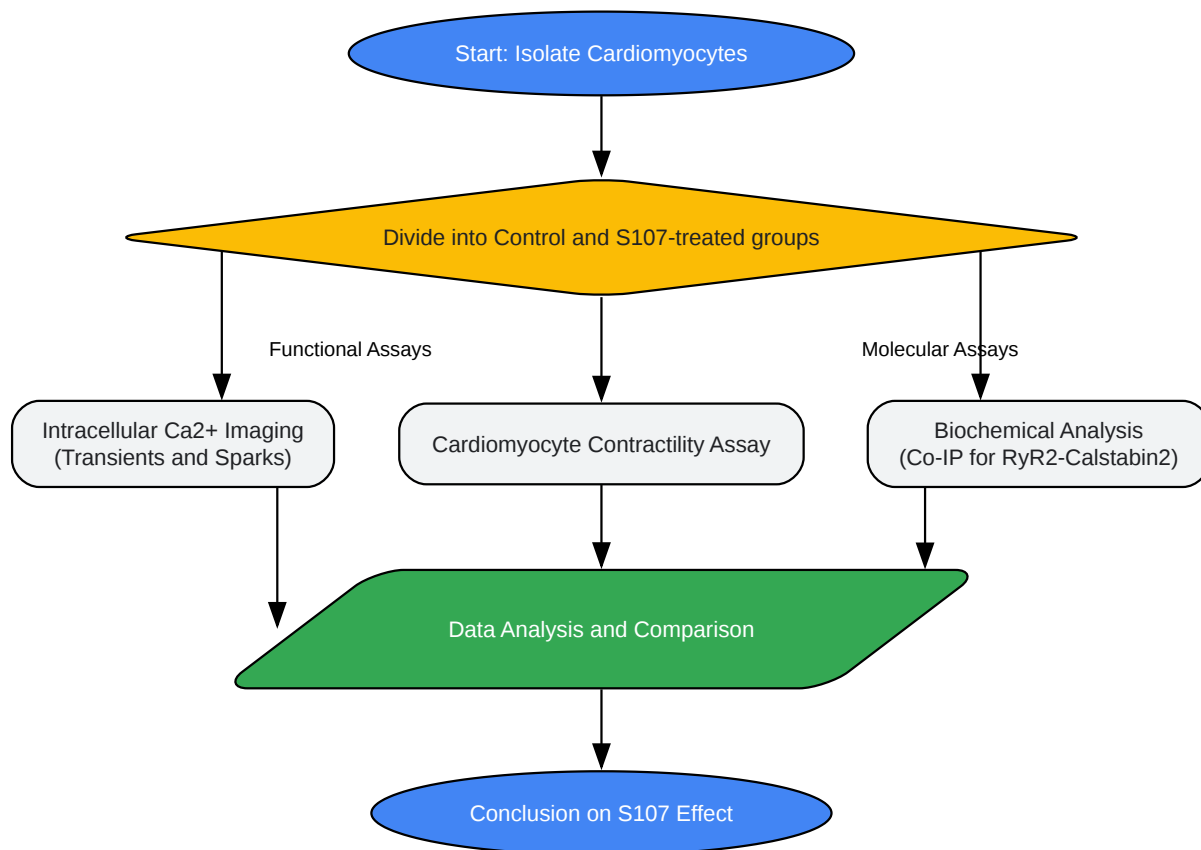
#### Procedure:

- Plate isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
- Electrically pace the cardiomyocytes at a set frequency (e.g., 1 Hz).
- Use a video-based system to track the movement of the cell edges during contraction and relaxation.
- Record sarcomere length or cell length changes over time.
- Analyze parameters such as the amplitude of shortening, time to peak shortening, and time to 90% relaxation.
- This can be performed simultaneously with intracellular  $\text{Ca}^{2+}$  measurements to correlate  $\text{Ca}^{2+}$  handling with mechanical function.

Reference Protocols:[\[14\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of **S107** on cardiomyocyte function.



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**Figure 2:** Generalized experimental workflow.

## Conclusion

**S107** is a promising therapeutic agent that targets the fundamental mechanism of RyR2 dysfunction in cardiomyocytes. By stabilizing the RyR2-calstabin2 complex, **S107** reduces pathological diastolic Ca<sup>2+</sup> leak, thereby improving intracellular calcium homeostasis and contractile function. The experimental protocols detailed in this guide provide a framework for the continued investigation of **S107** and other RyR2-stabilizing compounds in the context of cardiac disease research and drug development. The quantitative data accumulated to date strongly support the potential of **S107** as a novel treatment for various cardiovascular disorders characterized by RyR2 instability.

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